molecular formula C39H71Na2O8P B054410 sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate CAS No. 116004-31-0

sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate

Cat. No.: B054410
CAS No.: 116004-31-0
M. Wt: 722.9 g/mol
InChI Key: JUKKLZHXFHPJSF-ZBFGHDQJSA-M
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Description

Sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate is a complex organic compound with significant applications in various scientific fields It is known for its unique structure, which includes two octadec-9-enoyloxy groups attached to a propyl hydrogen phosphate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate typically involves the esterification of (9Z)-octadec-9-enoic acid with a suitable diol, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds in the octadec-9-enoyloxy groups to single bonds, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature controls.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters.

Scientific Research Applications

Sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of esterification and phosphorylation reactions.

    Biology: The compound is studied for its potential role in cell membrane structure and function.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the formulation of specialized surfactants and emulsifiers.

Mechanism of Action

The mechanism by which sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate exerts its effects involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (2R)-2-hydroxy-3-[(9Z)-9-octadecenoyloxy]propyl hydrogen phosphate
  • Sodium (2R)-2-[(9Z,12Z)-9,12-octadecadienoyloxy]-3-(palmitoyloxy)propyl hydrogen phosphate

Uniqueness

Sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate is unique due to its specific esterification pattern and the presence of two octadec-9-enoyloxy groups. This structure imparts distinct physicochemical properties, making it particularly useful in studies of membrane dynamics and drug delivery systems.

Biological Activity

Sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate, commonly referred to as DOPA (1,2-Dioleoyl-sn-glycero-3-phosphoric acid sodium salt), is a phospholipid with significant biological activity. This compound is notable for its amphiphilic nature, which allows it to play crucial roles in cellular functions and applications in drug delivery systems.

Chemical Structure and Properties

The molecular formula of DOPA is C39H71Na2O8PC_{39}H_{71}Na_2O_8P with a molar mass of 744.93 g/mol. Its structure features two octadec-9-enoyloxy groups attached to a propyl hydrogen phosphate backbone, which contributes to its unique properties and biological functions. The compound is soluble in chloroform at a concentration of 20 mg/mL and is typically stored at -20°C to maintain stability .

DOPA's biological activity primarily stems from its interaction with cell membranes. The amphiphilic characteristics enable it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including:

  • Signal Transduction : DOPA may modulate signaling pathways by altering membrane dynamics.
  • Transport Mechanisms : It can facilitate the transport of other molecules across membranes by changing the permeability of lipid bilayers.

Biological Applications

DOPA has been studied for its potential applications in several fields:

Drug Delivery Systems

Due to its amphiphilic nature, DOPA is being explored as a drug delivery agent. Its ability to form micelles or liposomes can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .

Membrane Structure Studies

Research indicates that DOPA plays a role in maintaining the integrity and functionality of biological membranes. Its incorporation into lipid bilayers can affect membrane properties such as fluidity and phase behavior .

Case Studies

Several studies have highlighted the biological relevance of DOPA:

  • Cell Membrane Interaction : A study demonstrated that DOPA alters the fluidity of phospholipid membranes, which can impact the activity of membrane proteins involved in signaling pathways .
  • Drug Encapsulation : Research on liposomal formulations showed that DOPA-based liposomes effectively encapsulate chemotherapeutic agents, improving their therapeutic efficacy while reducing side effects .
  • Phospholipid Metabolism : Investigations into phosphatidic acid metabolism revealed that DOPA acts as a signaling molecule linking membrane biogenesis with metabolic processes, thereby influencing cell growth and proliferation .

Comparative Analysis of Biological Activity

The following table summarizes key properties and findings related to DOPA compared to other phospholipids:

Property/ActivitySodium (DOPA)Other Phospholipids
Molecular FormulaC39H71Na2O8PC_{39}H_{71}Na_2O_8PVaries (e.g., PC: C42H80NO8PC_{42}H_{80}NO_8P)
AmphiphilicityHighVaries
Role in Drug DeliveryEffectiveVariable effectiveness
Influence on Membrane FluiditySignificantDepends on specific lipid composition
Application in TherapeuticsEmerging use in formulationsEstablished use in formulations

Properties

IUPAC Name

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/b19-17-,20-18-;/t37-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKKLZHXFHPJSF-ZBFGHDQJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1039686
Record name Dioleoyl phosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1039686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116004-31-0
Record name Dioleoyl phosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1039686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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